3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF6O . It is used as an intermediate in the production of organofluorine compounds .
Synthesis Analysis
The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone consists of a bromo group attached to the third carbon of the phenyl ring, a trifluoromethyl group attached to the fifth carbon of the phenyl ring, and a trifluoroacetyl group attached to the phenyl ring .Chemical Reactions Analysis
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions. For instance, it can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone include a molecular weight of 321.02 and a density of 1.418 g/mL at 25 °C .Scientific Research Applications
Synthesis of Fluorinated Polymers
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone: is utilized in the synthesis of new fluorinated polymers. These polymers are known for their high average molecular weight, exceptional thermal stability, and superior film-forming properties . The incorporation of the trifluoromethyl group enhances the polymers’ resistance to solvents and chemicals, making them suitable for high-performance coatings and advanced material applications.
Organocatalysis
In the realm of organocatalysis, this compound serves as a catalyst for the oxidation of tertiary amines and azines to N-oxides . This application is crucial in the synthesis of various organic compounds and intermediates used in pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
The trifluoromethyl group present in 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is a common pharmacophore in many FDA-approved drugs . It is used as an intermediate in the synthesis of these drugs, contributing to their pharmacological activity by enhancing lipophilicity and metabolic stability.
Agrochemical Synthesis
This compound is instrumental in the synthesis of commercial fungicides . The trifluoromethyl group improves the fungicidal activity, providing better crop protection against a wide range of fungal diseases.
Safety and Hazards
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is classified under the GHS07 hazard class. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing dust .
Mechanism of Action
Acetophenones can interact with various biological targets depending on their specific structures. For instance, some acetophenones have been found to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .
The mode of action of an acetophenone would depend on its specific target. For example, if an acetophenone were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
The pharmacokinetics of acetophenones, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall lipophilicity of the compound can influence its pharmacokinetics .
The result of the action of an acetophenone would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
The action environment of an acetophenone could be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system it is in .
properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHPNQWXZHJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181760 | |
Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone | |
CAS RN |
1132701-00-8 | |
Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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